4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3,4-dimethoxyphenyl)benzamide
Description
Propriétés
IUPAC Name |
4-[(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3,4-dimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O7/c1-33-20-10-9-17(11-21(20)34-2)27-24(30)16-7-5-15(6-8-16)14-29-25(31)18-12-22(35-3)23(36-4)13-19(18)28-26(29)32/h5-13H,14H2,1-4H3,(H,27,30)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIYQWNBZYGIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC(=C(C=C4NC3=O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Features of Comparable Compounds
Critical Analysis of Structural and Functional Differences
Core Structure Variations
- Quinazolinone vs. Triazole-Thiones: The target compound’s quinazolin-2,4-dione core contrasts with triazole-thiones (e.g., compounds [7–9] ), which lack the fused benzene ring and instead feature a sulfur-containing heterocycle.
- Pyrido-Pyrimidinones (Patent Derivatives): Compounds in replace the quinazolinone with pyrido[1,2-a]pyrimidin-4-one cores, demonstrating that minor changes to the heterocyclic scaffold can redirect biological targets (e.g., central nervous system vs. antiviral applications) .
Substituent Effects
- Methoxy Groups : The target compound’s 6,7- and 3,4-dimethoxy groups may improve solubility compared to halogenated analogs (e.g., 4d with 4-fluorophenyl). Methoxy groups are less electronegative than halogens but can participate in hydrogen bonding via lone-pair electrons .
- Benzamide Modifications : Replacing the N-(3,4-dimethoxyphenyl) group with a 3-methoxypropyl (compound 19 ) or 4-fluorophenyl (compound 4d ) alters steric bulk and electronic properties. For example, 19 ’s flexible methoxypropyl chain may enhance membrane permeability, contributing to its potent RSV inhibition .
Q & A
Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield?
Methodological Answer: Synthesis involves a multi-step approach:
- Step 1: Condensation of 6,7-dimethoxyquinazolin-2,4-dione derivatives with substituted benzaldehydes under reflux in ethanol, using glacial acetic acid as a catalyst (4–18 hours).
- Step 2: Purification via crystallization (water-ethanol mixtures) to isolate the product. Critical parameters include solvent choice (DMSO for solubility vs. ethanol for cost), reaction time (shorter times reduce side reactions), and stoichiometric ratios (1:1 aldehyde-to-quinazolinone). Yields typically range from 65–75%, with lower yields attributed to incomplete condensation or oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H NMR (200–400 MHz in DMSO-d6): Key markers include methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.4 ppm), and carbonyl groups (δ 10.2–10.8 ppm).
- ESI-HRMS: Confirms molecular weight (e.g., [M+H]+ at m/z 535.18).
- FT-IR: Identifies carbonyl stretches (1650–1750 cm⁻¹) and amide N–H bends (1530–1570 cm⁻¹). Cross-referencing with analogs (e.g., compound 3e in Table 1) ensures structural accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies often arise from assay variability. A systematic approach includes:
- Standardized Protocols: Fixing parameters like cell lines (e.g., HepG2 vs. HEK293), concentrations (IC50 vs. EC50), and incubation times.
- Comparative Analysis: Use structurally similar analogs (Table 1) to isolate activity trends.
- Computational Validation: Molecular docking (e.g., AutoDock Vina) to assess binding consistency to targets like kinase enzymes .
Table 1: Comparative Biological Activity of Structural Analogs
| Compound ID | Core Modifications | Reported Activity (IC50) | Assay Type |
|---|---|---|---|
| 3e | 4-Bromophenyl substitution | 12.5 µM (Antimicrobial) | Broth microdilution |
| 3k | 6-Fluoro substitution | 8.2 µM (Antiviral) | Plaque reduction assay |
Q. What computational strategies predict reactivity in novel chemical reactions?
Methodological Answer:
- Quantum Chemical Calculations (DFT): Model transition states for key reactions (e.g., nucleophilic substitutions at the quinazolinone core).
- Machine Learning (ICReDD): Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C). This reduces experimental trial-and-error by 40–60% .
Q. How can SAR studies enhance this compound’s pharmacological profile?
Methodological Answer: Focus on functional group modifications:
- Quinazolinone Core: Introduce electron-withdrawing groups (-NO₂ at position 6) to enhance kinase inhibition.
- Benzamide Substituents: Replace methoxy with ethoxy to improve blood-brain barrier permeability. Validate via ADMET assays (e.g., cytochrome P450 inhibition) and cytotoxicity screening (MTT assay) .
Data Contradiction Analysis
Q. Why do melting points vary across synthesized batches (e.g., 207–209°C vs. 217–220°C)?
Methodological Answer: Variations arise from:
- Polymorphism: Different crystal forms due to solvent polarity (e.g., ethanol vs. acetone).
- Purification Methods: Column chromatography yields purer products vs. crystallization, which may retain impurities. Mitigate by standardizing recrystallization solvents and heating rates .
Experimental Design Recommendations
Q. How to optimize reaction conditions to minimize byproducts like oxidized methoxy groups?
Methodological Answer:
- Inert Atmosphere: Use nitrogen/argon to prevent oxidation.
- Scavengers: Add molecular sieves to absorb water or bisulfite to quench reactive oxygen species.
- TLC Monitoring: Terminate reactions at 85–90% conversion to avoid degradation .
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